molecular formula C22H22ClN5O3S B11380846 5-({[5-(4-chlorophenyl)-4-propyl-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-3-(2,5-dimethoxyphenyl)-1,2,4-oxadiazole

5-({[5-(4-chlorophenyl)-4-propyl-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-3-(2,5-dimethoxyphenyl)-1,2,4-oxadiazole

Cat. No.: B11380846
M. Wt: 472.0 g/mol
InChI Key: MTZXUJZAXQXDAR-UHFFFAOYSA-N
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Description

5-({[5-(4-chlorophenyl)-4-propyl-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-3-(2,5-dimethoxyphenyl)-1,2,4-oxadiazole is a complex organic compound that features a unique combination of functional groups, including a triazole ring, an oxadiazole ring, and a chlorophenyl group

Preparation Methods

The synthesis of 5-({[5-(4-chlorophenyl)-4-propyl-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-3-(2,5-dimethoxyphenyl)-1,2,4-oxadiazole typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the triazole and oxadiazole intermediates, followed by their coupling through a sulfanyl linkage. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity. Industrial production methods may involve scaling up these reactions using continuous flow chemistry or other advanced techniques to ensure consistency and efficiency.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: It can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions using agents like sodium borohydride can convert certain functional groups within the molecule to their corresponding reduced forms.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

    Cyclization: Under specific conditions, the compound can undergo intramolecular cyclization to form new ring structures.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and bases like sodium hydroxide. The major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

5-({[5-(4-chlorophenyl)-4-propyl-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-3-(2,5-dimethoxyphenyl)-1,2,4-oxadiazole has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound has shown potential as an antimicrobial and antiviral agent, with studies indicating its effectiveness against certain bacterial and viral strains.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for treating diseases such as cancer and neurological disorders.

    Industry: It is used in the development of advanced materials, including polymers and nanomaterials, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 5-({[5-(4-chlorophenyl)-4-propyl-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-3-(2,5-dimethoxyphenyl)-1,2,4-oxadiazole involves its interaction with specific molecular targets and pathways. The triazole and oxadiazole rings are known to interact with enzymes and receptors, modulating their activity. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist. These interactions can lead to various biological effects, such as antimicrobial activity or modulation of cellular signaling pathways.

Comparison with Similar Compounds

When compared to similar compounds, 5-({[5-(4-chlorophenyl)-4-propyl-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-3-(2,5-dimethoxyphenyl)-1,2,4-oxadiazole stands out due to its unique combination of functional groups and structural features. Similar compounds include:

  • 5-(4-chlorophenyl)-1,3,4-thiadiazole-2-thiol
  • 4-(4-chlorophenyl)-5-(4-pyridinyl)-4H-1,2,4-triazole-3-thione
  • N-(5-chloro-2,4-dimethoxyphenyl)-4-ethoxybenzamide

These compounds share some structural similarities but differ in their specific functional groups and overall molecular architecture, which can lead to variations in their chemical reactivity and biological activity.

Properties

Molecular Formula

C22H22ClN5O3S

Molecular Weight

472.0 g/mol

IUPAC Name

5-[[5-(4-chlorophenyl)-4-propyl-1,2,4-triazol-3-yl]sulfanylmethyl]-3-(2,5-dimethoxyphenyl)-1,2,4-oxadiazole

InChI

InChI=1S/C22H22ClN5O3S/c1-4-11-28-21(14-5-7-15(23)8-6-14)25-26-22(28)32-13-19-24-20(27-31-19)17-12-16(29-2)9-10-18(17)30-3/h5-10,12H,4,11,13H2,1-3H3

InChI Key

MTZXUJZAXQXDAR-UHFFFAOYSA-N

Canonical SMILES

CCCN1C(=NN=C1SCC2=NC(=NO2)C3=C(C=CC(=C3)OC)OC)C4=CC=C(C=C4)Cl

Origin of Product

United States

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